molecular formula C13H15Cl2NO4S B1458572 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-09-0

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1458572
CAS RN: 1858255-09-0
M. Wt: 352.2 g/mol
InChI Key: SPPJKQWFHDUAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15Cl2NO4S . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is 352.23 g/mol . The molecular structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Scientific Research Applications

Drug Development

This compound is utilized in pharmaceutical testing as a reference standard to ensure accurate results in drug development. Its structure is beneficial for creating new medicinal agents, particularly due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals .

Organic Synthesis

In organic synthesis, this chemical serves as a versatile building block. Its sulfonyl and carboxylic acid functional groups make it a valuable intermediate for constructing complex molecules. It’s particularly useful in the synthesis of piperidine derivatives, which are important in medicinal chemistry .

Medicinal Chemistry

The compound’s unique structure makes it suitable for applications in medicinal chemistry, where it can be used to synthesize a wide range of biologically active molecules. Its derivatives are explored for their potential therapeutic properties .

Biological Activity Studies

Researchers utilize this compound to study its biological activity. It’s often used in the synthesis of molecules that are then tested for various biological effects, such as enzyme inhibition or receptor binding .

Pharmacological Research

In pharmacological research, this compound is used to create derivatives that are then screened for pharmacological activity. This includes assessing potential drug candidates for their efficacy and safety .

Chemical Biology

In chemical biology, this compound can be used to probe biological systems. It can help in understanding the interaction between chemical compounds and biological targets, which is crucial for drug discovery .

Analytical Chemistry

As a reference standard, this compound is essential in analytical chemistry for the calibration of instruments and validation of analytical methods, ensuring that experiments are accurate and reproducible .

Reference Standard Production

The compound is also used in the production of reference standards. These standards are critical for pharmaceutical companies to perform quality control and ensure that their products meet the required specifications .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-11-2-1-10(12(15)7-11)8-21(19,20)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJKQWFHDUAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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